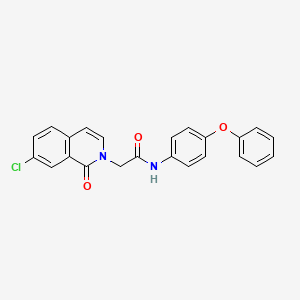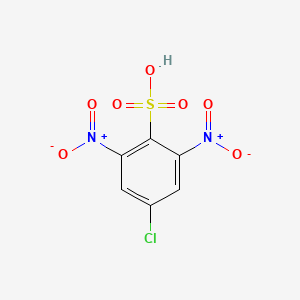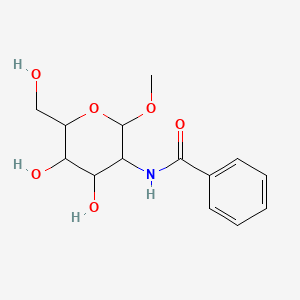
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea is a chemical compound with the molecular formula C21H18Cl2N2O and a molecular weight of 385.296 g/mol . This compound is known for its unique structure, which includes two benzyl groups and a dichlorophenyl group attached to a urea moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea typically involves the reaction of 2,6-dichloroaniline with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized benzyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
科学研究应用
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 1,1-Dibenzyl-3-(2,3-dichlorophenyl)urea
- 1,1-Dibenzyl-3-(2,5-dichlorophenyl)urea
- 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea
Uniqueness
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two benzyl groups also adds to its distinctiveness, affecting its solubility and interaction with other molecules .
属性
CAS 编号 |
86764-66-1 |
|---|---|
分子式 |
C21H18Cl2N2O |
分子量 |
385.3 g/mol |
IUPAC 名称 |
1,1-dibenzyl-3-(2,6-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-12-7-13-19(23)20(18)24-21(26)25(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,24,26) |
InChI 键 |
MCCYMQIZALQLHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B11958200.png)

![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)

![N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline](/img/structure/B11958214.png)


